2',3'-Dideoxyinosine-[2',3'-3H] 2',3'-Dideoxyinosine-[2',3'-3H]
Brand Name: Vulcanchem
CAS No.:
VCID: VC18411602
InChI: InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i1T,2T/t1?,2?,6-,7+
SMILES:
Molecular Formula: C10H12N4O3
Molecular Weight: 240.24 g/mol

2',3'-Dideoxyinosine-[2',3'-3H]

CAS No.:

Cat. No.: VC18411602

Molecular Formula: C10H12N4O3

Molecular Weight: 240.24 g/mol

* For research use only. Not for human or veterinary use.

2',3'-Dideoxyinosine-[2',3'-3H] -

Specification

Molecular Formula C10H12N4O3
Molecular Weight 240.24 g/mol
IUPAC Name 9-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i1T,2T/t1?,2?,6-,7+
Standard InChI Key BXZVVICBKDXVGW-WPZAPVFUSA-N
Isomeric SMILES [3H]C1[C@H](O[C@H](C1[3H])N2C=NC3=C2N=CNC3=O)CO
Canonical SMILES C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Introduction

Chemical Structure and Synthesis

Molecular Characterization

2',3'-Dideoxyinosine-[2',3'-3H] (CAS No. 69655-05-6) has a molecular weight of 240.24 g/mol and the IUPAC name 9-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]-1H-purin-6-one. The compound differs from its parent molecule, ddI, by the substitution of hydrogen atoms with tritium at the 2' and 3' positions of the ribose moiety. This modification is critical for radiolabeling applications, as it preserves the molecule's biological activity while enabling detection via scintillation counting or autoradiography .

Synthesis and Tritium Incorporation

The synthesis involves catalytic tritiation of 2',3'-dideoxyinosine using palladium-based catalysts under controlled conditions. Tritium gas (T2) is introduced at the unsaturated bonds of the sugar moiety, achieving specific activities of 15–20 Ci/mmol . Key challenges include minimizing radiolytic decomposition and ensuring isotopic purity. Advanced purification techniques, such as reverse-phase HPLC, yield >98% radiochemical purity, as confirmed by co-elution with non-radioactive ddI standards .

Table 1: Physicochemical Properties of 2',3'-Dideoxyinosine-[2',3'-3H]

PropertyValueSource
Molecular FormulaC10H12N4O3
Molecular Weight (g/mol)240.24
Density (g/cm³)1.8 ± 0.1
Boiling Point (°C)531.2 ± 60.0
Melting Point (°C)193–195
LogP-1.2

Pharmacological Properties

Mechanism of Action

As a chain-terminating nucleoside analog, 2',3'-dideoxyinosine-[2',3'-3H] inhibits HIV reverse transcriptase by competing with endogenous deoxyadenosine triphosphate (dATP). The absence of 3'-hydroxyl groups prevents phosphodiester bond formation, halting viral DNA elongation . Tritium labeling has revealed that intracellular phosphorylation to ddI-triphosphate occurs predominantly in lymphocytes, with a half-life of 8–12 hours .

Pharmacokinetics

Oral bioavailability of ddI in humans is 43%, with peak plasma concentrations (Cmax) of 6.3–9.6 µM achieved within 0.6–1 hour . The tritiated analog exhibits linear kinetics across doses of 0.4–16.5 mg/kg, with a plasma half-life of 1.5 hours and volume of distribution (Vd) of 0.8 L/kg . Cerebrospinal fluid penetration is limited (<5% of plasma levels), as demonstrated in murine models using ³H-labeled ddI .

Table 2: Pharmacokinetic Parameters of ddI in Humans

ParameterValueStudy
Bioavailability43%
Cmax (µM)6.3–9.6
Tmax (h)0.6–1
Half-life (h)1.5
Protein Binding<5%

Research Applications

Metabolic Pathway Analysis

Tritium tracing studies have mapped ddI metabolism through three primary pathways:

  • Phosphorylation: Conversion to active ddI-triphosphate in CD4+ cells, quantified at 0.2–1.5 pmol/10⁶ cells .

  • Deamination: Hepatic conversion to 2',3'-dideoxyhypoxanthine by adenosine deaminase, accounting for 60% of systemic clearance .

  • Renal Excretion: 50% of unchanged ddI eliminated via glomerular filtration, with tubular reabsorption modulated by pH-dependent transport .

Drug-Drug Interactions

Co-administration with allopurinol increases ddI AUC by 300% due to xanthine oxidase inhibition, while antacids reduce bioavailability by 25% via pH-dependent degradation . Tritium-labeled studies confirmed these interactions occur at the intestinal absorption phase .

Table 3: Comparative Efficacy of Nucleoside Analogs

DrugEC50 (nM)CD4+ IncreaseNeurotoxicity Incidence
ddI120+85 cells/µL23%
Zidovudine45+60 cells/µL12%
Zalcitabine8+40 cells/µL35%
Data synthesized from

Clinical Findings

Phase I Trials

A dose-escalation study (n=37) established the maximum tolerated dose at 12 mg/kg/day, with dose-limiting peripheral neuropathy (21% incidence) and pancreatitis (13%) . Tritium-labeled pharmacokinetics revealed nonlinear accumulation in pancreatic tissue, explaining the organ-specific toxicity .

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